

Application Notes and Protocols for DPNI-GABA in Functional Neural Circuit Mapping

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Compound of Interest		
Compound Name:	DPNI-GABA	
Cat. No.:	B15621053	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise manipulation of neuronal activity is crucial for dissecting the intricate workings of neural circuits. **DPNI-GABA** (DPNI-caged GABA) is a photolabile compound that, upon illumination with a specific wavelength of light, releases y-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This tool offers high spatiotemporal resolution for transiently silencing neurons or activating GABAergic pathways, making it invaluable for the functional mapping of inhibitory circuits.[1] These application notes provide detailed protocols and quantitative data for utilizing **DPNI-GABA** in conjunction with electrophysiology and two-photon microscopy to investigate the functional connectivity and dynamics of neural networks.

DPNI-GABA has been engineered to minimize the pharmacological interference often associated with other caged GABA compounds, exhibiting a lower affinity for GABAA receptors in its caged form.[1] This property, combined with its efficient photolysis, allows for the precise mimicry of synaptic GABAergic transmission.[1]

Data Presentation

Table 1: Properties of DPNI-GABA



Property	Value	Reference
IC50 for GABAA Receptors	~0.5 mM	[1]
Spatial Resolution (Lateral)	~2 µm	[1]
Spatial Resolution (Axial)	~7.5 μm	[1]
Recommended Bath Concentration	0.62 - 1.89 mM (mean: 1.37 ± 0.16 mM)	[2]
Recommended Concentration for Photoinhibition	100 μΜ	[2]

Table 2: Suggested Starting Parameters for Two-Photon Uncaging of DPNI-GABA

Note: These parameters are starting points and should be optimized for each specific experimental setup and preparation.

Parameter	Suggested Range	Application
Wavelength	720 nm	Two-photon excitation of nitroindoline cages[3]
Laser Power (at sample)	5 - 20 mW	Eliciting inhibitory postsynaptic currents (IPSCs)
Pulse Duration	0.5 - 2 ms	Mimicking synaptic release
DPNI-GABA Concentration	1 - 2 mM	Mapping GABAA receptor distribution
DPNI-GABA Concentration	100 μΜ	Neuronal silencing

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol outlines the preparation of acute brain slices suitable for electrophysiology and two-photon uncaging experiments.



Materials:

- Anesthetized animal (e.g., rodent)
- Ice-cold cutting solution (e.g., sucrose-based artificial cerebrospinal fluid aCSF)
- Vibrating microtome (vibratome)
- Carbogenenated (95% O2 / 5% CO2) aCSF for recovery and recording
- Recovery chamber
- · Recording chamber for microscope stage

Procedure:

- Anesthetize the animal following approved institutional guidelines.
- Perfuse the animal transcardially with ice-cold, carbogen-aerated cutting solution.
- Rapidly dissect the brain and immerse it in the ice-cold cutting solution.
- Mount the brain on the vibratome stage and cut slices of the desired thickness (e.g., 300 µm).
- Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
- After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until use.

Protocol 2: Whole-Cell Patch-Clamp Recording with DPNI-GABA Uncaging

This protocol describes how to perform whole-cell recordings from a neuron of interest while using two-photon uncaging of **DPNI-GABA** to map inhibitory inputs.

Materials:



- Prepared acute brain slice
- Upright microscope with DIC optics and a two-photon laser system
- Patch-clamp amplifier and data acquisition system
- Micromanipulators
- Borosilicate glass capillaries for patch pipettes
- Internal solution for patch pipettes (e.g., cesium-based for voltage-clamp recordings of IPSCs)
- DPNI-GABA stock solution
- Perfusion system with carbogenated aCSF

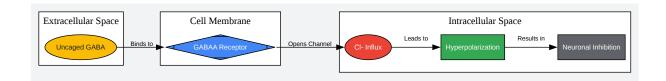
Procedure:

- Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF.
- Identify a target neuron using DIC optics.
- Establish a whole-cell patch-clamp recording from the target neuron.
- Switch the perfusion to aCSF containing the desired concentration of **DPNI-GABA** (e.g., 1 mM for mapping, 100 μ M for silencing). Allow sufficient time for the drug to equilibrate in the tissue.
- Using the two-photon laser, deliver brief pulses of light (e.g., 720 nm, 1 ms duration, 10 mW power) to various locations around the dendritic arbor and soma of the recorded neuron.
- Record the resulting inhibitory postsynaptic currents (IPSCs) or potentials (IPSPs).
- Systematically move the uncaging spot to map the spatial distribution of functional GABAA receptors.



• For neuronal silencing experiments, deliver longer or more intense light pulses to the soma of the neuron while monitoring its firing activity in current-clamp mode.[1]

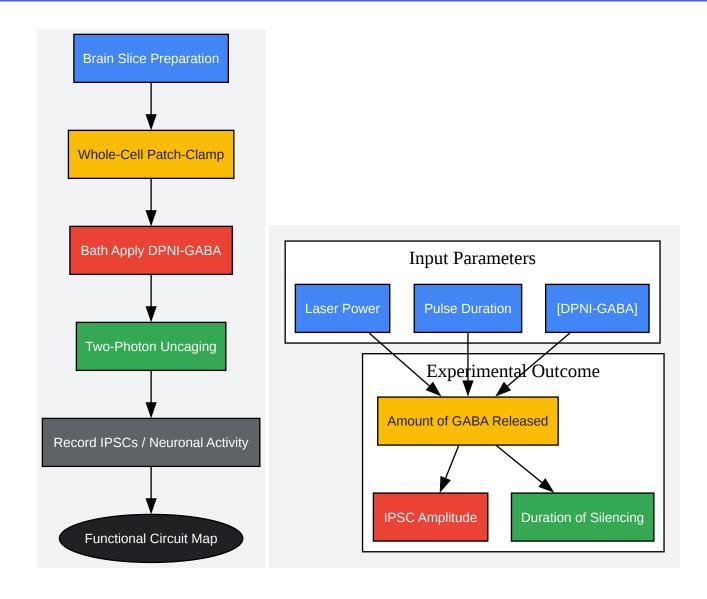
Mandatory Visualizations



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Caption: GABAA Receptor Signaling Pathway.





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References

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